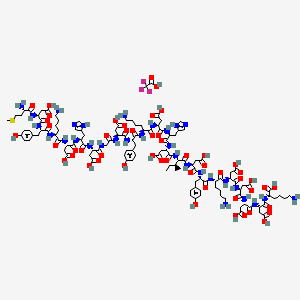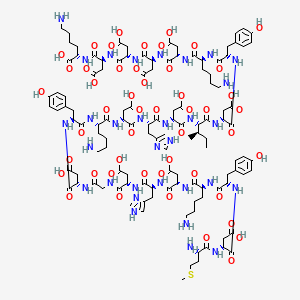
PSMA (27-38)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PSMA
科学的研究の応用
PSMA-Targeted Radiopharmaceuticals
PSMA has emerged as a crucial molecular target in nuclear medicine due to its overexpression on prostate cancer cells, particularly in advanced stages and metastatic disease. Research has focused on developing various tracers for detecting and treating prostate cancer through radioligand imaging, therapy, or radioguided surgery. Significant progress has been made in shifting towards low molecular weight inhibitors with high affinity to PSMA, leading to widespread clinical application of these radiopharmaceuticals (Wester & Schottelius, 2019).
Near-Infrared Fluorescence Imaging
PSMA's overexpression on malignant prostate cells and in the neovasculature of many tumors has led to the development of low-molecular-weight agents like YC-27 for near-infrared (NIR) imaging. This advancement enables real-time laparoscopic imaging to detect and surgically remove PSMA-positive xenografts, significantly improving surgical outcomes and reducing positive surgical margins (Neuman et al., 2014).
PSMA in Theranostics
PSMA's role as an imaging and therapy target in prostate cancer has been crucial. PSMA-targeted PET imaging and molecular radiotherapy represent evolving technologies that have improved patient outcomes. The history of PSMA in clinical trials emphasizes its role in the theranostic revolution of prostate cancer management (Miyahira & Soule, 2021).
Preclinical Research on PSMA-Targeted Radionuclide Therapy
PSMA's expression on prostate cancer cells and its increase during disease progression have made it an excellent target for theranostics using radiolabeled tracers. However, challenges like radiotoxicity in healthy organs and varied patient responses necessitate further preclinical research to improve PSMA-targeted radionuclide therapy (TRT) by enhancing tumor uptake and protecting healthy organs (Ruigrok et al., 2019).
Constitutive and Antibody-Induced Internalization of PSMA
PSMA functions as a receptor mediating the internalization of a putative ligand. The endocytosis of the PSMA-antibody complex occurs via clathrin-coated pits, which suggests that PSMA might play a role in delivering toxins, drugs, or isotopes specifically to prostate cancer cells (Liu et al., 1998).
PSMA I&T as a Theranostic Agent
PSMA I&T, a PSMA inhibitor, has shown promising results in SPECT/CT imaging and radionuclide therapy of prostate cancer. Despite high tracer uptake in kidneys and salivary glands, coadministration of 2-PMPA efficiently reduces PSMA-mediated renal uptake, improving the tumor-to-kidney absorbed dose ratio during therapy (Chatalic et al., 2016).
PSMA Theranostics: Current and Future Perspectives
Radioligand therapy (RLT) using 177Lu-labeled PSMA ligands has shown encouraging response rates and low toxicity in treating metastatic castration-resistant prostate cancer. Challenges and opportunities in PSMA theranostics, including patient selection criteria and protocol development, highlight the potential of this approach (Rahbar et al., 2018).
特性
製品名 |
PSMA (27-38) |
|---|---|
配列 |
VLAGGFFLL |
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
PSMA (27-38) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)